molecular formula C12H13BrN2O B1294771 2-(3-Bromophenyl)-5-(tert-butyl)-1,3,4-oxadiazole CAS No. 957065-96-2

2-(3-Bromophenyl)-5-(tert-butyl)-1,3,4-oxadiazole

Cat. No.: B1294771
CAS No.: 957065-96-2
M. Wt: 281.15 g/mol
InChI Key: PJHHEWRHJXZUJR-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-5-(tert-butyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group and a tert-butyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-5-(tert-butyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobenzohydrazide with tert-butyl isocyanate under suitable conditions to form the desired oxadiazole ring. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the oxadiazole ring is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-5-(tert-butyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the oxadiazole ring or the bromophenyl group can lead to the formation of different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound. These reactions are often performed in aqueous or organic solvents under controlled conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ether.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Scientific Research Applications

2-(3-Bromophenyl)-5-(tert-butyl)-1,3,4-oxadiazole has several scientific research applications, including:

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

    Medicinal Chemistry:

    Biological Studies: The compound can be used as a probe or ligand in biological studies to investigate the interactions with various biomolecules and to study cellular processes.

    Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-5-(tert-butyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of the bromophenyl and tert-butyl groups can influence the compound’s binding affinity and specificity towards its targets. Detailed studies on the molecular interactions and pathways involved are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-5-(tert-butyl)-1,3,4-oxadiazole: Similar structure but lacks the bromine atom, which can affect its reactivity and applications.

    2-(4-Bromophenyl)-5-(tert-butyl)-1,3,4-oxadiazole: Similar structure with the bromine atom in a different position, which can influence its chemical properties and reactivity.

    2-(3-Chlorophenyl)-5-(tert-butyl)-1,3,4-oxadiazole: Similar structure with a chlorine atom instead of bromine, which can lead to different reactivity and applications.

Uniqueness

2-(3-Bromophenyl)-5-(tert-butyl)-1,3,4-oxadiazole is unique due to the specific positioning of the bromine atom and the tert-butyl group, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups provides a distinct set of properties that can be exploited in various scientific and industrial fields.

Properties

IUPAC Name

2-(3-bromophenyl)-5-tert-butyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c1-12(2,3)11-15-14-10(16-11)8-5-4-6-9(13)7-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHHEWRHJXZUJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(O1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650325
Record name 2-(3-Bromophenyl)-5-tert-butyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957065-96-2
Record name 2-(3-Bromophenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957065-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Bromophenyl)-5-tert-butyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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